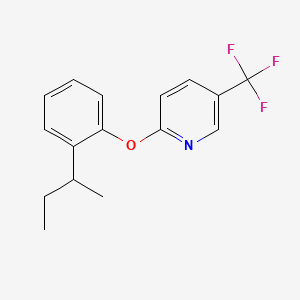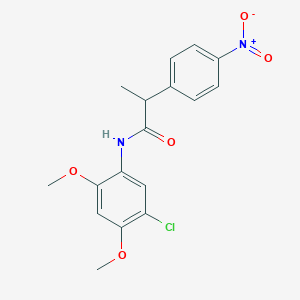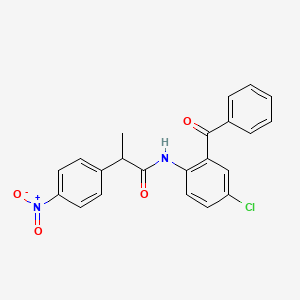![molecular formula C24H25BrN2O2 B4074821 N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide
Übersicht
Beschreibung
N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide, commonly known as ABE-438, is a small molecule inhibitor that has shown potential in treating various inflammatory diseases. The compound is known to target the protein cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
Wirkmechanismus
ABE-438 targets N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide, which is a protein that plays a crucial role in the innate immune system. This compound is responsible for detecting foreign DNA and initiating an immune response. ABE-438 inhibits the activity of this compound, which leads to a reduction in the production of interferon-beta and other pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ABE-438 has been shown to have anti-inflammatory effects in various animal models. The compound has been shown to reduce the severity of symptoms in a mouse model of lupus. ABE-438 has also been shown to reduce inflammation in a mouse model of psoriasis. The compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
ABE-438 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities with high purity. ABE-438 has been shown to have good solubility in various solvents, which makes it easy to administer in animal studies. However, one limitation of ABE-438 is that it has poor bioavailability, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of ABE-438. One area of research is to investigate the potential use of ABE-438 in treating other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Another area of research is to optimize the formulation of ABE-438 to improve its bioavailability. Additionally, further studies are needed to investigate the long-term safety and efficacy of ABE-438 in animal models and eventually in human clinical trials.
Wissenschaftliche Forschungsanwendungen
ABE-438 has been extensively studied for its potential use in treating various inflammatory diseases such as lupus, psoriasis, and rheumatoid arthritis. The compound has been shown to inhibit the production of interferon-beta, which is a key mediator of inflammation. ABE-438 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-[(2-bromobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O2/c25-20-7-3-1-5-18(20)22(28)26-21-8-4-2-6-19(21)23(29)27-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-8,15-17H,9-14H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTBKBLRYPIFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-allyl-N-[2-(2-tert-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074754.png)

![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)



![N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074809.png)
![1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4074832.png)